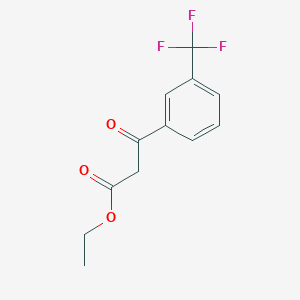

Ethyl (3-trifluoromethylbenzoyl)acetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHPVUWFIZXXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366376 | |

| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-42-6 | |

| Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate (CAS: 1717-42-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3-trifluoromethylbenzoyl)acetate, a specialized β-keto ester, serves as a critical building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique trifluoromethylphenyl moiety imparts desirable physicochemical properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of novel therapeutic agents. The guide focuses on its role in the synthesis of pyrido[1,2-a]benzimidazoles with antiplasmodial activity and diaryl-substituted pyrazoles as C-C chemokine receptor 2 (CCR2) antagonists. Experimental methodologies, quantitative biological data, and mechanistic insights are presented to support further research and development in this area.

Introduction

This compound (CAS: 1717-42-6) is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will delve into the core aspects of this compound, providing a technical resource for its effective utilization in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1717-42-6 | N/A |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |

| Molecular Weight | 260.21 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 250-251 °C | [1] |

| Density | 1.267 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4850 | [1] |

| Synonyms | 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester, Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction.

General Experimental Protocol: Claisen Condensation

This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester. For the synthesis of the title compound, ethyl acetate is reacted with a methyl ester of 3-(trifluoromethyl)benzoic acid.

Reaction Scheme:

Figure 1: General scheme for Claisen condensation.

Detailed Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and methyl 3-(trifluoromethyl)benzoate (1.0 eq) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyrido[1,2-a]benzimidazoles with Antiplasmodial Activity

Pyrido[1,2-a]benzimidazoles are a class of compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Experimental Workflow:

Figure 2: Workflow for synthesis and screening of Pyrido[1,2-a]benzimidazoles.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 2-aminobenzimidazole (1.0 eq), and a catalytic amount of a strong acid (e.g., polyphosphoric acid or Eaton's reagent).

-

Heating: Heat the reaction mixture at a high temperature (typically 120-150 °C) for several hours.

-

Workup: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]benzimidazole derivative.

Biological Activity:

The synthesized pyrido[1,2-a]benzimidazoles have demonstrated potent antiplasmodial activity. The proposed mechanism of action involves the inhibition of heme detoxification in the malaria parasite.

Table 2: Antiplasmodial Activity of Representative Pyrido[1,2-a]benzimidazole Derivatives

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference(s) |

| Derivative 1 | 3D7 (Chloroquine-sensitive) | 0.047 | [3] |

| Derivative 2 | K1 (Chloroquine-resistant) | 0.052 | [3] |

Signaling Pathway:

Figure 3: Proposed mechanism of antiplasmodial action.

Synthesis of Diaryl-substituted Pyrazoles as CCR2 Antagonists

Diaryl-substituted pyrazoles derived from this compound have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.

Experimental Workflow:

Figure 4: Workflow for synthesis and screening of Diaryl-substituted Pyrazoles.

Detailed Protocol:

-

Reaction: A mixture of this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) in ethanol is refluxed for 4-6 hours.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure diaryl-substituted pyrazole.

Biological Activity:

These pyrazole derivatives act as antagonists of the CCR2 receptor, inhibiting the signaling cascade initiated by its ligand, CCL2 (monocyte chemoattractant protein-1).

Table 3: CCR2 Antagonist Activity of Representative Diaryl-substituted Pyrazole Derivatives

| Compound | CCR2 Binding IC₅₀ (nM) | Reference(s) |

| Pyrazole Derivative A | 6 | [4] |

| Pyrazole Derivative B | 15 | [4] |

Signaling Pathway:

Figure 5: CCR2 signaling pathway and antagonism.[1][2][5][6]

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methylene group between the carbonyls, and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the ester and ketone carbonyls, carbons of the ethyl group, the methylene carbon, and carbons of the trifluoromethyl-substituted benzene ring. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and ester groups, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (260.21), and characteristic fragmentation patterns. |

Safety and Handling

Detailed safety data for this compound is not extensively documented. However, based on its chemical structure as an organic ester and a trifluoromethylated aromatic compound, standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: While specific LD₅₀ values are not available, related ethyl esters generally have low acute toxicity. However, trifluoromethylated compounds can have unique toxicological profiles and should be handled with care.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its utility in constructing complex heterocyclic systems, such as antiplasmodial pyrido[1,2-a]benzimidazoles and CCR2 antagonist diaryl-substituted pyrazoles, highlights its importance in the development of novel therapeutics. This guide provides a foundational resource for researchers to leverage the properties and reactivity of this compound in their drug discovery endeavors. Further research into its biological activities and the development of new synthetic methodologies will undoubtedly expand its applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. jraic.com [jraic.com]

- 3. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl benzoylacetate(94-02-0) IR Spectrum [chemicalbook.com]

- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the chemical synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate, a valuable β-keto ester intermediate in the development of pharmaceuticals and other specialty chemicals. The presence of the trifluoromethyl group can significantly influence the biological activity, lipophilicity, and metabolic stability of target molecules, making this compound a key building block in medicinal chemistry.[1] This guide focuses on the core synthetic methodologies, providing detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Claisen Condensation

The primary and most established method for the synthesis of this compound is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[2][3] In this specific synthesis, an appropriate ester is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride.

The general mechanism for the Claisen condensation is a three-step process: enolate formation, nucleophilic attack, and subsequent protonation to yield the β-keto ester.[2] Strong bases such as sodium ethoxide or sodium hydride are typically employed to ensure the formation of the enolate.[2][4]

Experimental Protocols

While a specific, publicly available, detailed protocol for this compound is not widely documented, a representative procedure can be constructed based on established methods for analogous compounds, such as ethyl benzoylacetate and other fluorinated benzoylacetates.[5][6][7] The following protocol is a composite methodology designed to be a robust starting point for laboratory synthesis.

Reaction Scheme:

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

3-(Trifluoromethyl)benzoyl chloride

-

Ethyl acetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Benzene)[4]

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup for purification

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and allowed to cool under an inert atmosphere.

-

Base and Solvent Addition: The flask is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and an anhydrous solvent (e.g., THF).

-

Enolate Formation: Ethyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base in the solvent at a controlled temperature (typically 0 °C to room temperature) to form the ethyl acetate enolate.

-

Acylation: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the anhydrous solvent is added dropwise to the enolate solution, maintaining the controlled temperature. The reaction mixture is then stirred for a specified period (typically several hours) at room temperature or with gentle heating to drive the reaction to completion.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of analogous β-keto esters via Claisen condensation. These values can serve as a benchmark for the synthesis of this compound.

| Parameter | Value/Range | Reference for Analogue |

| Reactants | ||

| 3-(Trifluoromethyl)benzoyl chloride | 1.0 eq | N/A |

| Ethyl acetate | 1.5 - 2.0 eq | [8] |

| Base (NaH or NaOEt) | 1.2 - 1.5 eq | [4] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF, Et2O, Benzene | [4] |

| Temperature (Enolate Formation) | 0 °C - 25 °C | [5] |

| Temperature (Acylation) | 0 °C - 60 °C | [5] |

| Reaction Time | 2 - 12 hours | [5] |

| Yield and Purity | ||

| Typical Yield | 70% - 90% | [9] |

| Purification Method | Vacuum Distillation or Column Chromatography | [9] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Core synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Ethyl (3-trifluoromethylbenzoyl)acetate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl (3-trifluoromethylbenzoyl)acetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. This compound (CAS No: 1717-42-6) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its core physical properties, the experimental methods for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

This compound is a combustible liquid with a molecular weight of 260.21 g/mol .[1][2] Its utility as a reactant is well-documented in the preparation of specialized heterocyclic compounds.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Conditions |

| CAS Number | 1717-42-6 | N/A |

| Molecular Formula | CF₃C₆H₄COCH₂CO₂C₂H₅ | N/A |

| Molecular Weight | 260.21 g/mol | N/A |

| Appearance | Liquid | Ambient |

| Assay | 97% | N/A |

| Boiling Point | 250-251 °C | Literature |

| Density | 1.267 g/mL | at 25 °C |

| Refractive Index | 1.4850 | at 20 °C (n20/D) |

| Storage Class | 10 (Combustible liquids) | N/A |

| Flash Point | Not Applicable | N/A |

Data sourced from commercial supplier specifications.[1][2]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, distillation under atmospheric pressure is a standard method.

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.

-

Data Recording: The temperature is recorded when the liquid is boiling steadily and a consistent distillation rate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology (Using a Pycnometer):

-

Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty (m₁).

-

Water Measurement: The pycnometer is filled with distilled water at a specific temperature (e.g., 25 °C), and its mass is recorded (m₂). The density of water at this temperature (ρ_water) is known.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is recorded again (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer, typically an Abbé refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The reading is typically reported with the D-line of sodium as the light source (n_D) and the measurement temperature (e.g., n20/D).

Applications in Synthesis

This compound is a valuable intermediate due to its reactive β-ketoester moiety and the presence of the trifluoromethyl group, which can impart desirable properties such as increased lipophilicity and metabolic stability to the final molecule.[3] It serves as a precursor for synthesizing complex heterocyclic structures with significant biological activity.[1][2]

Logical Workflow: Synthesis of Bioactive Molecules

The following diagram illustrates the role of this compound as a key starting material in multi-step synthetic pathways.

References

An In-depth Technical Guide to 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is characterized by a central propionic acid ethyl ester backbone with a 3-oxo (keto) group and a 3-(trifluoromethyl)phenyl substituent at the 3-position.

Structure:

Caption: A logical workflow for utilizing the title compound in drug discovery.

Signaling Pathway Involvement

Due to the limited specific research on this compound, its direct interaction with signaling pathways is not established. However, trifluoromethyl-containing compounds are known to modulate various biological targets. For instance, Celecoxib, which contains a trifluoromethylphenyl group, is a well-known COX-2 inhibitor, impacting the arachidonic acid signaling pathway. The structural similarity suggests that derivatives of 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester could potentially be designed to target enzymes or receptors within key signaling pathways.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical scenario where a derivative of the title compound could modulate a generic kinase signaling pathway, a common target in drug discovery.

Caption: A hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its trifluoromethylphenyl moiety offers desirable physicochemical properties for drug design. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new pharmaceuticals.

Spectroscopic Analysis of Ethyl (3-trifluoromethylbenzoyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl (3-trifluoromethylbenzoyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~3.5 | Singlet | 2H | -COCH₂ CO- |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.6 | Triplet | 1H | Ar-H (meta to -CF₃ and -CO-) |

| ~7.8 | Doublet | 1H | Ar-H (ortho to -CO-) |

| ~8.1 | Doublet | 1H | Ar-H (para to -CO-) |

| ~8.2 | Singlet | 1H | Ar-H (ortho to -CF₃ and -CO-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂C H₃ |

| ~45 | -COC H₂CO- |

| ~62 | -OC H₂CH₃ |

| ~123 (q, J ≈ 272 Hz) | -C F₃ |

| ~125 (q, J ≈ 4 Hz) | Ar-C (ortho to -CF₃) |

| ~129 | Ar-C H |

| ~130 (q, J ≈ 33 Hz) | Ar-C -CF₃ |

| ~132 | Ar-C H |

| ~134 | Ar-C H |

| ~137 | Ar-C -CO |

| ~167 | -C O₂CH₂CH₃ |

| ~191 | -C O-Ar |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Ketone |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1320 | C-F Stretch | Trifluoromethyl |

| ~1250 | C-O Stretch | Ester |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 260 | [M]⁺ (Molecular Ion) |

| 215 | [M - OCH₂CH₃]⁺ |

| 187 | [M - COOCH₂CH₃]⁺ |

| 173 | [C₆H₄CF₃CO]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the resulting peaks and determine their multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure salt plates.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the EI source, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl Benzoylacetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by trifluoromethyl benzoylacetates. The presence of a highly electronegative trifluoromethyl group significantly influences the electronic properties and the tautomeric equilibrium of these β-dicarbonyl compounds, making them crucial subjects of study in medicinal chemistry and drug development. This document details the synthesis of these compounds, provides in-depth experimental protocols for the quantitative analysis of their tautomeric forms, and presents a compilation of relevant data to facilitate comparative analysis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone or aldehyde (the keto form) and its corresponding enol form. In the case of β-dicarbonyl compounds like trifluoromethyl benzoylacetates, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and temperature. The electron-withdrawing trifluoromethyl group plays a pivotal role in shifting this equilibrium, generally favoring the enol form. Understanding and quantifying these effects are critical for predicting the reactivity, bioavailability, and interaction of these molecules in biological systems.

Synthesis of Trifluoromethyl Benzoylacetates

The synthesis of trifluoromethyl benzoylacetates is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted acetophenone with an ethyl trifluoroacetate in the presence of a strong base.

General Synthesis Protocol: Claisen Condensation

A widely used method for synthesizing β-diketones is the Claisen condensation. For preparing substituted trifluoromethyl benzoylacetates, a substituted acetophenone is reacted with ethyl trifluoroacetate using a strong base like sodium ethoxide or sodium hydride.

Materials:

-

Substituted acetophenone (e.g., p-methoxyacetophenone, p-methylacetophenone, acetophenone, p-chloroacetophenone, p-nitroacetophenone)

-

Ethyl trifluoroacetate

-

Sodium ethoxide or Sodium hydride

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in an anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

-

The substituted acetophenone, dissolved in the anhydrous solvent, is added dropwise to the base at a controlled temperature (typically 0 °C to room temperature).

-

Ethyl trifluoroacetate is then added slowly to the reaction mixture.

-

The reaction is stirred for several hours at room temperature or with gentle heating to ensure completion.

-

The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the desired trifluoromethyl benzoylacetate.

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria. Both ¹H and ¹⁹F NMR can be employed, with ¹⁹F NMR being particularly useful for compounds containing a trifluoromethyl group due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.

Experimental Protocol: NMR Spectroscopic Determination of Tautomeric Equilibrium

Sample Preparation:

-

Prepare solutions of the trifluoromethyl benzoylacetate derivatives in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a known concentration (typically 0.1-0.2 M).

-

Allow the solutions to equilibrate at a constant temperature for a sufficient period (often 24 hours) before analysis to ensure that the tautomeric equilibrium is reached.

NMR Data Acquisition:

-

Acquire ¹H and ¹⁹F NMR spectra at a constant temperature.

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the nuclei of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.

-

For ¹⁹F NMR, the spectral width should be large enough to encompass the signals of both the keto and enol forms.

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers in the ¹H and ¹⁹F NMR spectra.

-

In ¹H NMR, the enol form typically shows a characteristic enolic proton signal at a downfield chemical shift (around 13-16 ppm) and a vinyl proton signal. The keto form exhibits signals for the methylene protons adjacent to the carbonyl groups.

-

In ¹⁹F NMR, the trifluoromethyl group will have distinct chemical shifts for the keto and enol forms.

-

-

Carefully integrate the corresponding signals for the keto and enol forms.

-

The percentage of the enol form (% Enol) and the equilibrium constant (Keq) can be calculated using the following equations:

% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

Keq = [Enol] / [Keto] = Integral (Enol) / Integral (Keto)

Data Presentation: Substituent and Solvent Effects

The tautomeric equilibrium of trifluoromethyl benzoylacetates is highly dependent on the electronic nature of the substituent on the benzoyl ring and the polarity of the solvent. The following tables summarize the quantitative data for a series of para-substituted trifluoromethyl benzoylacetates in different solvents.

Table 1: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Chloroform-d (CDCl₃)

| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |

| -OCH₃ | >95 | >19 |

| -CH₃ | 94 | 15.7 |

| -H | 92 | 11.5 |

| -Cl | 90 | 9.0 |

| -NO₂ | 85 | 5.7 |

Table 2: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Benzene-d₆ (C₆D₆)

| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |

| -OCH₃ | >98 | >49 |

| -CH₃ | 97 | 32.3 |

| -H | 96 | 24.0 |

| -Cl | 95 | 19.0 |

| -NO₂ | 92 | 11.5 |

Table 3: Keto-Enol Equilibrium Data for para-Substituted Trifluoromethyl Benzoylacetates in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

| Substituent (X) | % Enol | Keq ([Enol]/[Keto]) |

| -OCH₃ | 88 | 7.3 |

| -CH₃ | 85 | 5.7 |

| -H | 82 | 4.6 |

| -Cl | 78 | 3.5 |

| -NO₂ | 70 | 2.3 |

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and relationships discussed in this guide.

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group, offering insights into its effects on key drug attributes, detailed experimental protocols for their evaluation, and a comparative analysis of a trifluoromethylated drug and its non-fluorinated analog.

The Physicochemical Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, bestow a range of desirable characteristics upon parent molecules. These modifications can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile methyl or hydrogen group with a robust CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[1] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]

Increased Lipophilicity

The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch lipophilicity parameter (π), which for the CF3 group is +0.88.[2] This increased lipophilicity can significantly improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[2] The enhanced membrane permeability often translates to improved bioavailability and better distribution to the site of action.

Modulation of Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, influencing its pKa and its ability to participate in crucial binding interactions with its target protein.[2] The CF3 group can engage in favorable non-covalent interactions, including dipole-dipole, ion-dipole, and even weak hydrogen bonds, which can significantly enhance binding affinity and, consequently, the potency of the drug.[2] Furthermore, the steric bulk of the CF3 group, which is larger than a methyl group, can promote a more favorable conformation for receptor binding.[2]

Comparative Analysis: Celecoxib vs. SC-560

To illustrate the profound impact of the trifluoromethyl group, this guide presents a comparative analysis of Celecoxib, a well-known trifluoromethylated COX-2 inhibitor, and SC-560, a structurally similar non-trifluoromethylated analog that selectively inhibits COX-1. While they target different isoforms of the cyclooxygenase enzyme, their comparison provides valuable insights into the effects of the CF3 group on key drug-like properties.

| Property | Celecoxib (with CF3) | SC-560 (without CF3) | Fold Difference/Comment |

| LogP | 3.53[3] | ~3.5 (Estimated based on structural similarity to Celecoxib, specific experimental value not readily available) | The LogP values are comparable, indicating that the trifluoromethyl group in Celecoxib does not drastically alter the overall lipophilicity in this specific structural context. |

| Metabolic Half-life (t½) | ~11 hours[4] | 5.4 hours (in rats)[5] | The half-life of Celecoxib is approximately twice as long as that of SC-560, highlighting the enhanced metabolic stability conferred by the trifluoromethyl group. |

| Binding Affinity (IC50 for COX-2) | 0.04 µM[6] | 6.3 µM[7][8] | Celecoxib is approximately 157 times more potent in inhibiting COX-2, demonstrating the significant contribution of the CF3 group to target binding affinity. |

| Oral Bioavailability | 22-40% (capsule)[9] | <15% (formulation dependent in rats)[5][10] | Celecoxib exhibits significantly higher oral bioavailability, which can be attributed in part to its increased metabolic stability. |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the physicochemical and pharmacokinetic properties discussed in this guide.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

Add a known volume of the stock solution to a vial containing a known volume of both water and n-octanol.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Agitate the vial on a shaker at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibration.

-

Centrifuge the vial to separate the two phases completely.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

-

Calculate the LogP value using the following formula: LogP = log10 ([Concentration in octanol] / [Concentration in water])

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

-

Test compound

-

Pooled liver microsomes (from human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubator shaker (37°C)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates

-

LC-MS/MS for analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension and the test compound solution. Pre-incubate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time and fitting the data to a first-order decay model.

In Vitro Competitive Binding Assay to Determine Inhibition Constant (Ki)

Objective: To determine the binding affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Test compound (unlabeled)

-

Radiolabeled ligand with known affinity for the target

-

Receptor preparation (e.g., cell membranes expressing the target receptor)

-

Assay buffer

-

Glass fiber filter mats

-

Scintillation fluid and counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Bioavailability Study in Rats

Objective: To determine the fraction of an orally administered drug that reaches the systemic circulation.

Materials:

-

Test compound

-

Vehicle for oral and intravenous administration

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Catheters for blood sampling (e.g., jugular vein)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

-

Administer a known dose of the test compound to each rat according to its assigned group.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the catheter.

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.

-

Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing Metabolic Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway of Celecoxib and a typical experimental workflow.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs. By understanding the fundamental principles behind the effects of the CF3 group and employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can continue to leverage this unique functional group to design safer and more effective medicines. The comparative analysis of Celecoxib and its non-trifluoromethylated analog serves as a clear testament to the transformative impact of strategic trifluoromethylation in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Fluorinated Building Block: A Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl (3-trifluoromethylbenzoyl)acetate stands as a pivotal fluorinated building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable properties to target molecules, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and insights into its utility in the development of novel therapeutics.

Core Properties and Spectroscopic Data

This compound is a liquid at room temperature with a boiling point of 250-251 °C.[1] Its chemical structure combines a reactive β-ketoester functionality with a trifluoromethyl-substituted aromatic ring, making it a versatile precursor for a wide range of heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1717-42-6 | [1] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |

| Molecular Weight | 260.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 250-251 °C (lit.) | [1] |

| Density | 1.267 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4850 (lit.) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 3.95 (s, 2H, -COCH₂CO-), 4.19 (q, 2H, -OCH₂-), 7.60-8.20 (m, 4H, Ar-H). (Estimated based on related structures) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (-CH₃), 45.8 (-COCH₂CO-), 61.8 (-OCH₂-), 123.8 (q, J = 272 Hz, -CF₃), 126.0-135.0 (aromatic carbons), 166.5 (ester C=O), 191.0 (ketone C=O). (Estimated based on related structures) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -62 to -64 (s, -CF₃). (Estimated based on related structures)[2][3] |

| IR (neat) | ν (cm⁻¹): ~1740 (ester C=O stretch), ~1690 (ketone C=O stretch), ~1320 (C-F stretch), ~1120 (C-F stretch). (Estimated based on related structures)[4] |

| Mass Spectrum (EI) | m/z: 260 [M]⁺, 215 [M-OEt]⁺, 187 [M-COOEt]⁺, 145 [CF₃C₆H₄CO]⁺. (Estimated based on common fragmentation patterns) |

Synthesis of this compound

The primary route for the synthesis of this compound is the Claisen condensation reaction between ethyl 3-(trifluoromethyl)benzoate and ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-(trifluoromethyl)benzoate

-

Ethyl acetate

-

Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Heat the suspension to reflux.

-

A solution of ethyl 3-(trifluoromethyl)benzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

-

After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with a 1M HCl solution until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Drug Discovery

This compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds that are of significant interest in drug development. Its ability to participate in a variety of cyclocondensation reactions makes it an invaluable tool for generating molecular diversity.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with hydrazine hydrate provides a straightforward route to 5-substituted-3-(trifluoromethyl)pyrazoles. These compounds are precursors to potent therapeutic agents, including CCR2 antagonists.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield pure 5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one.

Synthesis of Pyrido[1,2-a]benzimidazoles

Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have shown promising biological activities, including cytotoxic and antiplasmodial effects.[1] The synthesis can be achieved through the cyclocondensation of 2-aminobenzimidazole with this compound.

Materials:

-

This compound

-

2-Aminobenzimidazole

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Toluene

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and 2-aminobenzimidazole (1.0 equivalent).

-

Add polyphosphoric acid (PPA) as both a solvent and a catalyst.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Role in Targeting the CCR2 Signaling Pathway

A significant application of molecules derived from this compound is in the development of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production, which contribute to the progression of inflammatory diseases. CCR2 antagonists block the binding of CCL2 to its receptor, thereby inhibiting these downstream signaling events and reducing the inflammatory response.

Conclusion

This compound is a highly valuable and versatile fluorinated building block in contemporary drug discovery. Its utility in the synthesis of diverse heterocyclic systems, particularly those with applications as potent bioactive agents such as CCR2 antagonists, underscores its importance. The synthetic routes and experimental protocols provided in this guide offer a practical framework for researchers to harness the potential of this key intermediate in the development of next-generation therapeutics. The strategic incorporation of the trifluoromethyl group via this building block will continue to be a key strategy in the design of novel drugs with enhanced pharmacological properties.

References

An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, Ethyl (3-trifluoromethylbenzoyl)acetate is a key intermediate sought after for its unique structural features that impart desirable properties in drug design. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered by commercial vendors is around 97%. Key suppliers include:

-

Sigma-Aldrich: A prominent supplier offering the compound with a purity of 97%.

-

Santa Cruz Biotechnology: Provides this compound for biochemical and proteomics research.

-

Matrix Scientific: Lists the compound among its portfolio of specialty chemicals.

It is advisable to request a certificate of analysis (CoA) from the supplier to obtain specific batch details, including purity and impurity profiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and experimental design.

| Property | Value | Source |

| CAS Number | 1717-42-6 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₁F₃O₃ | Santa Cruz Biotechnology |

| Molecular Weight | 260.21 g/mol | Santa Cruz Biotechnology |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 250-251 °C | Sigma-Aldrich |

| Density | 1.267 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.4850 | Sigma-Aldrich |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation . This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester.

General Reaction Scheme

The synthesis of this compound is achieved through the Claisen condensation of ethyl acetate and ethyl 3-(trifluoromethyl)benzoate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl acetate

-

Ethyl 3-(trifluoromethyl)benzoate

-

Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

-

Anhydrous solvent (e.g., diethyl ether, toluene)

-

Hydrochloric acid or sulfuric acid for workup

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure (Adapted):

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, sodium metal is dissolved in an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Ethyl acetate is added dropwise to the sodium ethoxide solution at a controlled temperature to form the corresponding enolate.

-

Condensation: Ethyl 3-(trifluoromethyl)benzoate is then added to the reaction mixture. The reaction is typically heated to reflux for several hours to drive the condensation.

-

Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the product. The aqueous layer is extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Note: The purification of the final product is critical. Common impurities from the starting materials, such as water, ethanol, and acetic acid, can be removed by washing with aqueous sodium carbonate solution, followed by a saturated solution of calcium chloride or sodium chloride, and then drying with potassium carbonate or calcium sulfate before distillation.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethyl (CF₃) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and metabolic stability.

The Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile by:

-

Increasing Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.

-

Modulating Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, influencing the drug's binding affinity to its target.

-

Improving Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased potency.

Caption: The role of the trifluoromethyl group in optimizing drug candidates.

Potential Applications of this compound

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with a range of therapeutic applications. Benzoylacetate derivatives, in general, are known to exhibit various pharmacological effects. For instance, some substituted benzoylacetamides have been investigated as CETP inhibitors for cardiovascular diseases, and other benzoate compounds have been evaluated as local anesthetics.[1][2]

Given the known applications of related compounds, this compound is a valuable starting material for the synthesis of novel compounds with potential activity as:

-

Enzyme inhibitors

-

Receptor antagonists

-

Antimicrobial agents

-

Anticancer agents

Researchers can utilize this intermediate to synthesize libraries of novel compounds for screening against various biological targets. The presence of the trifluoromethyl group makes it a particularly attractive building block for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a commercially available and synthetically versatile intermediate of significant interest to the pharmaceutical and life sciences industries. Its value is underscored by the strategic importance of the trifluoromethyl group in modern drug design. While detailed biological data for this specific molecule is limited, its potential as a precursor to a wide range of biologically active compounds is clear. This guide provides a foundational understanding for researchers and drug development professionals to effectively source, handle, and utilize this important chemical building block in their research and development endeavors.

References

An In-Depth Technical Guide to the Basic Hydrolysis of Ethyl (3-trifluoromethylbenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of ethyl (3-trifluoromethylbenzoyl)acetate. This reaction is a fundamental process in organic synthesis, yielding valuable ketone intermediates. This document details the reaction mechanism, offers a detailed experimental protocol, presents representative quantitative data, and provides visualizations for the reaction pathway and experimental workflow.

Core Reaction and Mechanism

The basic hydrolysis of this compound is a two-stage process. The first stage is a saponification reaction, followed by a decarboxylation step.

-

Saponification: The process begins with the nucleophilic acyl substitution of the ester by a hydroxide ion (e.g., from NaOH or KOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form a carboxylate salt. This step is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic ethoxide.[1]

-

Decarboxylation: The saponification reaction produces the salt of a β-keto acid, specifically sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. Upon acidification in the workup stage, this is converted to the corresponding β-keto acid. β-Keto acids are notably unstable and readily undergo decarboxylation when heated, and sometimes even at room temperature.[2][3] The reaction proceeds through a cyclic, six-membered transition state, releasing carbon dioxide (CO₂) and forming an enol intermediate, which quickly tautomerizes to the more stable ketone, 3'-(trifluoromethyl)acetophenone.[4][5]

The overall transformation can be summarized as follows:

Stage 1: Saponification this compound + NaOH → Sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate + Ethanol

Stage 2: Acidification and Decarboxylation Sodium 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate + H⁺ → 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanoic acid → 3'-(Trifluoromethyl)acetophenone + CO₂

Reaction Pathway and Intermediates

The following diagram illustrates the key steps in the basic hydrolysis and subsequent decarboxylation of this compound.

Quantitative Data

The following table provides representative quantitative data for the basic hydrolysis of this compound based on the experimental protocol outlined in the next section.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| This compound | 2.46 | g | Molecular Weight: 246.20 g/mol |

| Sodium Hydroxide (NaOH) | 0.60 | g | Molecular Weight: 40.00 g/mol |

| Stoichiometry | |||

| Moles of Ester | 0.01 | mol | Limiting Reagent |

| Moles of NaOH | 0.015 | mol | 1.5 molar equivalents |

| Solvents | |||

| Methanol (MeOH) | 25 | mL | Reaction solvent |

| Water (H₂O) | 5 | mL | To dissolve NaOH |

| Reaction Conditions | |||

| Temperature | 65 | °C | Reflux temperature of methanol |

| Reaction Time | 3 | hours | |

| Product | |||

| Product Name | 3'-(Trifluoromethyl)acetophenone | ||

| Molecular Weight | 188.15 | g/mol | [6] |

| Theoretical Yield | 1.88 | g | |

| Representative Actual Yield | 1.69 | g | |

| Calculated Yield | 90 | % | |

| Physical Properties of Product | |||

| Boiling Point | 198-200 | °C | [7][8] |

| Density | 1.235 | g/mL at 25°C | [7] |

| Refractive Index (n20/D) | 1.461 | [6][7] |

Experimental Protocols

This section provides a detailed methodology for the basic hydrolysis of this compound.

4.1 Materials and Equipment

-

Reagents: this compound, Sodium Hydroxide (pellets), Methanol, Deionized Water, 2M Hydrochloric Acid, Diethyl Ether (or Ethyl Acetate), Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate.

-

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with a magnetic stirrer, separatory funnel (250 mL), beakers, Erlenmeyer flasks, rotary evaporator, pH paper.

4.2 Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.60 g (15 mmol) of sodium hydroxide in 5 mL of deionized water. To this solution, add 25 mL of methanol.

-

Addition of Ester: Add 2.46 g (10 mmol) of this compound to the flask.

-

Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) with vigorous stirring. Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

-

Acidification and Decarboxylation: Transfer the remaining aqueous residue to a 250 mL Erlenmeyer flask and cool it in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2 (test with pH paper). Vigorous gas evolution (CO₂) will be observed during this step as the β-keto acid decarboxylates. Continue stirring in the ice bath for 15-20 minutes after the gas evolution ceases.

-

Extraction: Transfer the acidic aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic extracts and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 3'-(trifluoromethyl)acetophenone.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

References

- 1. Saponification-Typical procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 8. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability of Fluorinated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of fluorinated beta-keto esters, a class of compounds of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by fluorine substitution. Understanding the thermal behavior of these molecules is critical for their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures.

Introduction to Fluorinated Beta-Keto Esters

Fluorinated beta-keto esters are organic compounds characterized by a ketone and an ester functional group separated by a methylene group, with one or more hydrogen atoms replaced by fluorine. The introduction of fluorine can significantly alter the electronic properties, acidity of the α-protons, and conformational preferences of the molecule. These modifications, in turn, influence their reactivity, biological activity, and physical properties, including thermal stability. Fluorinated polymers, for instance, are known for their outstanding chemical resistance and thermal stability.[1][2]

This guide will delve into the factors influencing the thermal stability of these esters, present available quantitative data, detail experimental protocols for thermal analysis, and provide visualizations to aid in understanding key concepts.

Factors Influencing Thermal Stability

The thermal stability of fluorinated beta-keto esters is a complex interplay of several structural and environmental factors. The high bond dissociation energy of the C-F bond (~485 kJ/mol) is a primary contributor to the increased thermal stability often observed in fluorinated compounds.[1]

A logical relationship for the factors influencing thermal stability is outlined below: